molecular formula C11H24ClN3O3S B2845407 Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride CAS No. 2305255-79-0

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride

Cat. No.: B2845407
CAS No.: 2305255-79-0
M. Wt: 313.84
InChI Key: HCINSRPYWRVSET-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride is a complex organic compound that features a tert-butyl group, a methylsulfonimidoyl moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane with a suitable carboxylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-butyl hypochlorite at low temperatures.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets through its sulfonimidoyl and diazepane moieties. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S.ClH/c1-11(2,3)17-10(15)13-6-5-7-14(9-8-13)18(4,12)16;/h12H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCINSRPYWRVSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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